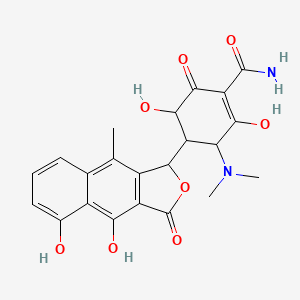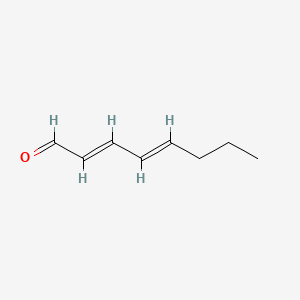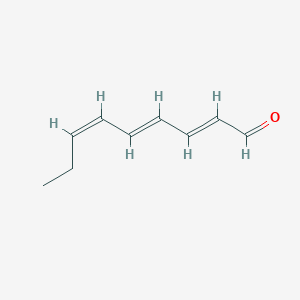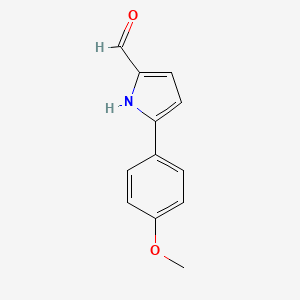
EverFluor-X-Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EverFluor-X-Alkyne is a fluorescent alkyne derivative known for its reactivity with azides via a copper-catalyzed click reaction. This compound is widely used in various scientific fields due to its bright and photostable fluorophore properties, making it suitable for applications such as flow cytometry, microscopy, and high-content screening .
準備方法
Synthetic Routes and Reaction Conditions
EverFluor-X-Alkyne can be synthesized through the fluorination and fluoroalkylation of alkenes or alkynes. The process involves the use of electrophilic addition of halogens to the alkene bond, followed by a double elimination reaction to form the alkyne . The reaction typically employs strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
化学反応の分析
Types of Reactions
EverFluor-X-Alkyne undergoes several types of chemical reactions, including:
Click Reactions: Reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Hydrofunctionalization: Involves the addition of various functional groups to the alkyne bond.
Cycloaddition: Forms cyclic compounds through reactions with other unsaturated molecules.
Common Reagents and Conditions
Copper Catalysts: Used in click reactions to facilitate the formation of triazoles.
Strong Bases: Such as sodium amide, used in elimination reactions to form alkynes.
Transition Metals: Such as silver, used in catalyzing various alkyne-based reactions.
Major Products Formed
1,2,3-Triazoles: Formed through click reactions with azides.
Functionalized Alkynes: Resulting from hydrofunctionalization reactions.
Cyclic Compounds: Formed through cycloaddition reactions.
科学的研究の応用
EverFluor-X-Alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules.
Medicine: Utilized in drug discovery and development, particularly in the creation of fluorescent probes for diagnostic purposes.
Industry: Applied in the development of new materials and in high-throughput screening for various industrial processes.
作用機序
EverFluor-X-Alkyne exerts its effects primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the formation of a six-membered ruthenacycle intermediate, which facilitates the selective formation of 1,4-disubstituted triazoles . The mechanism is highly efficient and specific, making it a valuable tool in various chemical and biological applications.
類似化合物との比較
Similar Compounds
Ethyne (Acetylene): A simple alkyne used industrially.
Propyne: Another alkyne with similar reactivity but different applications.
1-Butyne: Used in organic synthesis and industrial processes.
Uniqueness of EverFluor-X-Alkyne
This compound stands out due to its fluorescent properties and high reactivity with azides, making it particularly useful in click chemistry applications. Its stability and photostability also make it a preferred choice for imaging and diagnostic purposes .
特性
CAS番号 |
1173281-82-7 |
|---|---|
分子式 |
C26H29BF2N2O |
分子量 |
434.33 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)



